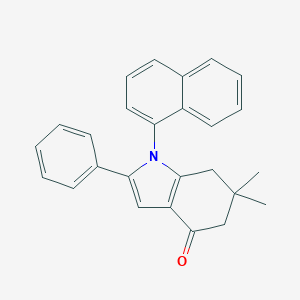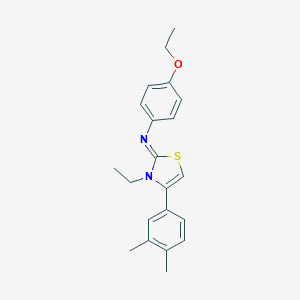
4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-3-ethyl-2-thiazolimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-3-ethyl-2-thiazolimine is an aromatic ether.
Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
- A study on similar molecules, such as 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one, highlights the importance of molecular structures and hydrogen bonding patterns. These properties are significant in the research of organic compounds and can influence their reactivity and applications in various fields (Burgess et al., 1998).
C–C Bond Activation and Elimination Reactions
- Research involving similar compounds, such as 2-(2′,6′-dimethylphenylazo)-4-methylphenol, demonstrates C–C bond activation and elimination reactions. These reactions are crucial in synthetic chemistry and can be applied in the development of new pharmaceuticals and materials (Baksi et al., 2007).
Synthesis and Reactions in Organic Chemistry
- The synthesis and reaction studies of related compounds, like ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, contribute to understanding the reactivity of such molecules. These studies are integral to advancing organic synthesis techniques (Matiichuk et al., 2009).
Applications in Antimicrobial Research
- A similar compound, 2-ethoxy carbonyl methylene thiazol-4-one, was studied for its reactivity and potential in synthesizing derivatives with antimicrobial activities. Such research is crucial in the ongoing search for new antimicrobial agents (Wardkhan et al., 2008).
Tautomerism Studies
- Investigations into the tautomerism of NH-pyrazoles provide insights into the behavior of similar molecules under different conditions. This knowledge can be applied in the design of molecules with specific properties for use in various scientific applications (Cornago et al., 2009).
Anticonvulsant and Antimicrobial Activities
- Studies on thioxoquinazolinone derivatives, which have structural similarities, reveal potential for anticonvulsant and antimicrobial activities. Such compounds can be explored for their therapeutic applications (Rajasekaran et al., 2013).
Schiff Base Ligands and Antimicrobial Activity
- The synthesis of Schiff bases derived from imino-4-methoxyphenol thiazole and their antimicrobial activities highlight the potential use of similar compounds in the development of new antimicrobial agents (Vinusha et al., 2015).
Transformations in Heterocyclic Chemistry
- The transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various derivatives is an example of how similar compounds can be utilized in the synthesis of heterocyclic compounds, which have wide-ranging applications in medicinal chemistry and materials science (Albreht et al., 2009).
Synthesis of Novel Compounds and Their Applications
- The synthesis of novel compounds, such as triazolo[4,3-a]pyrimidines and thiadiazoles from similar starting materials, demonstrates the potential for creating new molecules with specific properties that can be utilized in various scientific fields (Abdelhamid et al., 2004).
Microwave-Assisted Synthesis
- Research into the microwave-assisted synthesis of 2-thiazolin-4-ones and their reactions with electrophiles provides insights into alternative synthesis methods that could be applied to similar compounds for efficient and environmentally friendly chemical synthesis (Al-Zaydi, 2010).
Propriétés
Nom du produit |
4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-3-ethyl-2-thiazolimine |
|---|---|
Formule moléculaire |
C21H24N2OS |
Poids moléculaire |
352.5g/mol |
Nom IUPAC |
4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-3-ethyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H24N2OS/c1-5-23-20(17-8-7-15(3)16(4)13-17)14-25-21(23)22-18-9-11-19(12-10-18)24-6-2/h7-14H,5-6H2,1-4H3 |
Clé InChI |
ZXODCHCGQQFRMT-UHFFFAOYSA-N |
SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)OCC)C3=CC(=C(C=C3)C)C |
SMILES canonique |
CCN1C(=CSC1=NC2=CC=C(C=C2)OCC)C3=CC(=C(C=C3)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B389029.png)
![2-{[4-(4-Fluorophenyl)-4-oxobutyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B389030.png)
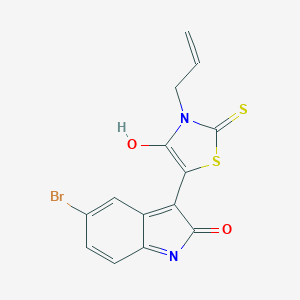

![6'-amino-5-fluoro-3'-methyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B389034.png)
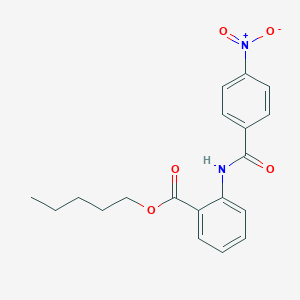
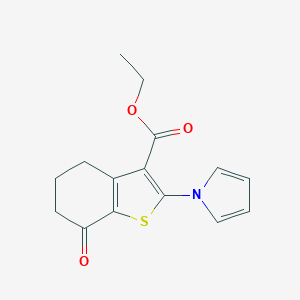

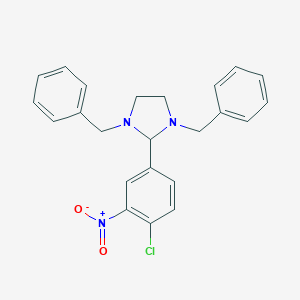
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide](/img/structure/B389042.png)
![8-amino-5-(2,4-dimethoxyphenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4',5']thieno[3',2':5,6]pyrimido[1,2-a]quinoline-6-carbonitrile](/img/structure/B389043.png)

![N-[1-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B389049.png)
